molecular formula C7H4ClFO2 B1362504 2-Chloro-5-fluorobenzoic acid CAS No. 2252-50-8

2-Chloro-5-fluorobenzoic acid

Cat. No.: B1362504
CAS No.: 2252-50-8
M. Wt: 174.55 g/mol
InChI Key: MIZKCMSSYVUZKD-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C7H4ClFO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorobenzoic acid can be synthesized through several methods. One common approach involves the halogenation of benzoic acid derivatives. For instance, starting with 2-chlorobenzoic acid, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. Another method involves the direct chlorination and fluorination of benzoic acid using chlorine and fluorine gases, though this requires stringent safety measures due to the reactivity of these gases.

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. One such method includes the nitration of 2-chloro-4-fluorobenzoic acid followed by reduction and subsequent hydrolysis to yield the desired product. This process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex.

    Oxidation: Thionyl chloride or oxalyl chloride for converting the carboxylic acid to acyl chloride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 2-methoxy-5-fluorobenzoic acid or 2-amino-5-fluorobenzoic acid.

    Reduction Products: 2-Chloro-5-fluorobenzyl alcohol.

    Coupling Products: Biaryl compounds with various substituents.

Scientific Research Applications

2-Chloro-5-fluorobenzoic acid is utilized in several scientific research areas:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Employed in the production of dyes, polymers, and other materials requiring specific halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluorobenzoic acid largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity due to their electronic effects and steric hindrance.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzoic acid
  • 2-Chloro-6-fluorobenzoic acid
  • 2-Fluoro-5-chlorobenzoic acid

Uniqueness

2-Chloro-5-fluorobenzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZKCMSSYVUZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307282
Record name 2-Chloro-5-fluorobenzoic acid
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Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252-50-8
Record name 2-Chloro-5-fluorobenzoic acid
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Record name 2-Chloro-5-fluorobenzoic acid
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Record name 2-Chloro-5-fluorobenzoic acid
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Record name 2-chloro-5-fluorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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